molecular formula C8H4ClF3N2 B13840658 5-Chloro-7-(trifluoromethyl)-1H-indaZole

5-Chloro-7-(trifluoromethyl)-1H-indaZole

Cat. No.: B13840658
M. Wt: 220.58 g/mol
InChI Key: HIXRKWLFAFJYFF-UHFFFAOYSA-N
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Description

5-Chloro-7-(trifluoromethyl)-1H-indaZole is a heterocyclic compound that contains both chlorine and trifluoromethyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(trifluoromethyl)-1H-indaZole can be achieved through various methods. One common approach involves the Fischer reaction, which is a well-known method for synthesizing indole derivatives. In this reaction, the starting materials are typically heated in polyphosphoric acid at temperatures ranging from 160°C to 180°C .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the Fischer reaction conditions to achieve higher yields and purity. This may include the use of specific catalysts and solvents to facilitate the reaction and improve the overall efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-(trifluoromethyl)-1H-indaZole undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.

Mechanism of Action

The mechanism of action of 5-Chloro-7-(trifluoromethyl)-1H-indaZole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes. For example, it has been shown to interact with kinase hinge regions through hydrogen bonding, which can influence cell signaling pathways and potentially lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Chloro-7-(trifluoromethyl)-1H-indaZole include other halogenated indole derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of chlorine and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H4ClF3N2

Molecular Weight

220.58 g/mol

IUPAC Name

5-chloro-7-(trifluoromethyl)-1H-indazole

InChI

InChI=1S/C8H4ClF3N2/c9-5-1-4-3-13-14-7(4)6(2-5)8(10,11)12/h1-3H,(H,13,14)

InChI Key

HIXRKWLFAFJYFF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)C(F)(F)F)Cl

Origin of Product

United States

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